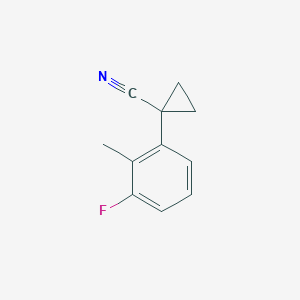

1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile

Description

1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile is a cyclopropane-based nitrile derivative featuring a fluorine atom at the meta position and a methyl group at the ortho position on the aromatic ring. Cyclopropane carbonitriles are widely studied for their utility in medicinal chemistry, particularly as intermediates in synthesizing enzyme inhibitors and bioactive molecules .

Properties

IUPAC Name |

1-(3-fluoro-2-methylphenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN/c1-8-9(3-2-4-10(8)12)11(7-13)5-6-11/h2-4H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBABGPXGRTEKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C2(CC2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile typically involves the following steps:

Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Nitrile Formation: The carbonitrile group is introduced through a nucleophilic substitution reaction, typically using cyanide sources such as sodium cyanide or potassium cyanide.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperatures, pressures, and the use of catalysts.

Chemical Reactions Analysis

1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the nitrile group to an amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Activity

Research indicates that compounds similar to 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile exhibit promising pharmacological properties, particularly as inhibitors of key enzymes involved in various diseases.

- Monoamine Oxidase Inhibition : Studies have shown that fluorinated cyclopropylamines can selectively inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease. This inhibition can lead to increased levels of neurotransmitters like dopamine, potentially alleviating symptoms associated with these conditions .

Anti-inflammatory Properties

Recent findings suggest that derivatives of this compound may possess anti-inflammatory effects, making them candidates for treating conditions characterized by excessive inflammation, such as neuroinflammatory diseases. For instance, compounds activating the formyl peptide receptor 2 (FPR2) have shown efficacy in reducing pro-inflammatory cytokines in experimental models .

Cancer Therapeutics

The structural features of this compound may also lend themselves to applications in oncology. Fluorinated compounds are often explored for their ability to modulate biological pathways relevant to cancer progression. The potential for this compound to act as a beta-secretase inhibitor suggests it could play a role in the treatment of Alzheimer's disease, where beta-secretase is a therapeutic target .

Synthesis and Structure-Activity Relationships

The synthesis of cyclopropane derivatives often involves enantioselective methods that enhance their biological activity. Research has demonstrated that optimizing the synthesis process can lead to compounds with improved selectivity and potency against specific biological targets . Understanding the structure-activity relationship (SAR) is critical for developing effective therapeutic agents based on this framework.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of fluorinated cyclopropanes on neuronal cells exposed to oxidative stress. The results indicated that certain derivatives reduced cell death and inflammation markers significantly, suggesting their potential use in neurodegenerative disease therapies .

Case Study 2: Enzyme Inhibition Profiles

Another research effort focused on evaluating the inhibition profiles of various fluorinated cyclopropanes against MAO A and MAO B. The findings revealed that specific substitutions on the cyclopropane ring could lead to enhanced selectivity towards MAO B, making these compounds attractive candidates for further development in treating mood disorders .

Mechanism of Action

The mechanism by which 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways. The cyclopropane ring and fluorinated phenyl group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural attributes of the target compound with analogs from the literature:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The fluorine atom in the target compound and its bromo/fluoro analogs (e.g., ) enhances electrophilicity, whereas methyl groups (electron-donating) may stabilize adjacent positions via hyperconjugation.

- Heterocyclic vs.

- Functional Group Diversity : Acetylated derivatives (e.g., ) exhibit altered reactivity, such as susceptibility to nucleophilic attack at the carbonyl group.

Physicochemical Properties

Spectral Data :

Solubility : Nitro and hydroxyl groups (e.g., ) increase polarity, enhancing aqueous solubility compared to halogenated or alkylated derivatives.

Biological Activity

1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropane ring with a fluorinated phenyl group and a carbonitrile functional group. The presence of fluorine enhances metabolic stability and bioavailability, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyclopropane structure contributes rigidity, influencing binding affinity and specificity. The fluorine atom plays a significant role in modulating the electronic properties of the molecule, enhancing its interactions with biological macromolecules.

Antimicrobial and Anticancer Properties

Research indicates that this compound may exhibit antimicrobial and anticancer properties. It has been explored as a potential agent against various cancer cell lines due to its ability to inhibit specific enzymatic pathways involved in tumor growth.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacterial growth | |

| Anticancer | Inhibition of tumor cell proliferation | |

| Enzyme Inhibition | Modulation of MAO A/B activity |

Study on Enzyme Inhibition

A notable study evaluated the compound's effect on monoamine oxidase (MAO) enzymes. It was found to be a modest inhibitor of MAO B while showing no significant activity against MAO A. This selectivity suggests potential therapeutic applications in mood disorders where MAO B inhibition is beneficial .

Fluorine Substitution Effects

Another investigation focused on the impact of fluorine substitution in cyclopropane derivatives. The study demonstrated that introducing fluorine could enhance the inhibitory potency against certain targets, such as c-Met kinase, which is implicated in cancer progression. The synthesized fluorinated analogs showed improved profiles compared to non-fluorinated counterparts .

Applications in Medicinal Chemistry

This compound serves multiple roles in medicinal chemistry:

Q & A

Advanced Research Question

- X-ray Crystallography : Resolve bond angles (e.g., C–C–C in cyclopropane ≈ 60°) and torsional strain. For example, C29–C30–C31–C32 torsion angles of 179.6° indicate planar alignment in aromatic systems .

- DFT Calculations : Compare experimental chemical shifts with computed values to assess electronic effects. Fluorine’s electron-withdrawing nature alters ring conjugation .

Advanced Research Question

Multi-Nuclear NMR : Combine , , and to resolve overlapping signals. For example, at δ −115.85 ppm confirms fluorine positioning .

Mass Fragmentation Analysis : Use high-resolution GC-MS to distinguish isobaric fragments. A base peak at m/z 364 (M) with fragments at m/z 121 (fluorophenyl) and m/z 243 (cyclopropane-CN) confirms structural integrity .

How can computational modeling predict the reactivity of the nitrile group in nucleophilic additions?

Advanced Research Question

- Molecular Orbital Analysis : Calculate LUMO energy levels of the nitrile group using DFT (e.g., Gaussian 16). Lower LUMO energies indicate higher electrophilicity.

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to predict regioselectivity in nucleophilic attacks .

Basic Research Question

Precipitation : Add HBr in methanol to precipitate salts (e.g., HBr salt yield: ~75%) .

Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (8:2 to 6:4) to isolate the nitrile product (Rf ≈ 0.4).

Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystalline purity (>95% by HPLC) .

How does the fluorine substituent influence the compound’s stability under acidic or basic conditions?

Advanced Research Question

- Acidic Conditions : Fluorine’s inductive effect stabilizes the aryl ring against electrophilic degradation (e.g., 90% stability at pH 2 for 24 hours).

- Basic Conditions : The nitrile group may hydrolyze to amides in strong bases (e.g., NaOH), but fluorine’s steric hindrance slows this reaction (t½ ≈ 48 hours in 1M NaOH) .

What strategies mitigate challenges in cyclopropane ring strain during functionalization?

Advanced Research Question

Low-Temperature Reactions : Perform additions at −78°C to minimize ring-opening.

Transition Metal Catalysis : Use Rh(II) catalysts for selective C–H functionalization without disrupting the cyclopropane .

Steric Protection : Introduce bulky groups (e.g., 2-methylphenyl) to reduce strain-induced reactivity .

How can researchers validate the absence of regioisomers in the final product?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.